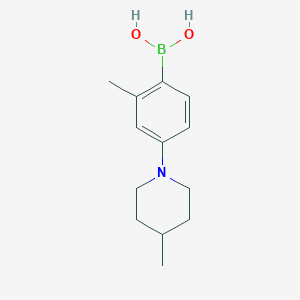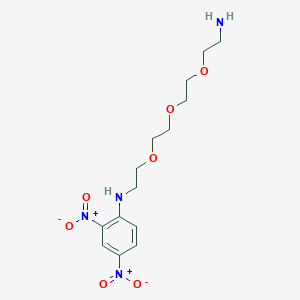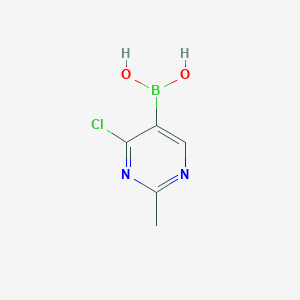
(4-Chloro-2-methylpyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-methylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C5H6BClN2O2 and a molecular weight of 172.38 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a boronic acid group makes it particularly useful in various chemical reactions, especially in the field of organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylpyrimidin-5-yl)boronic acid typically involves the Miyaura borylation reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a diboron reagent . The reaction conditions often include the use of a base such as potassium acetate (KOAc) and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds under mild conditions and is highly efficient, making it suitable for large-scale synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the Miyaura borylation reaction makes it a preferred method for industrial applications .
化学反応の分析
Types of Reactions
(4-Chloro-2-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate (KOAc) or potassium phosphate (K3PO4).
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
科学的研究の応用
(4-Chloro-2-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in cancer therapy and as a protease inhibitor.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (4-Chloro-2-methylpyrimidin-5-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is crucial in the formation of biaryl compounds and other complex organic molecules .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
2-Methylpyrimidin-5-ylboronic Acid: Similar structure but lacks the chlorine substituent.
4-Chlorophenylboronic Acid: Similar structure but with a phenyl ring instead of a pyrimidine ring.
Uniqueness
(4-Chloro-2-methylpyrimidin-5-yl)boronic acid is unique due to the presence of both a chlorine substituent and a boronic acid group on the pyrimidine ring. This combination allows for versatile reactivity and makes it a valuable reagent in various synthetic applications .
特性
分子式 |
C5H6BClN2O2 |
|---|---|
分子量 |
172.38 g/mol |
IUPAC名 |
(4-chloro-2-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2,10-11H,1H3 |
InChIキー |
YETREQHXFXKEJB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1Cl)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


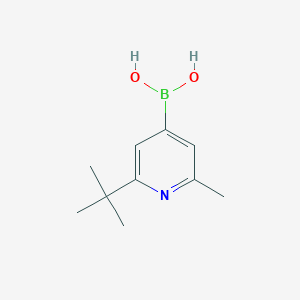
![2-(4-phenylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14089291.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14089294.png)

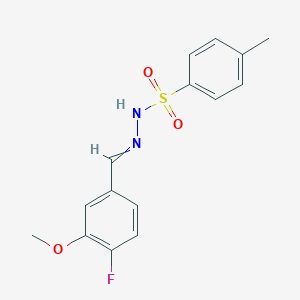
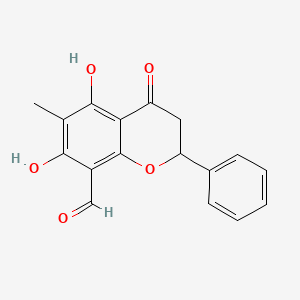

![3-(3,4-dichlorobenzyl)-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14089313.png)
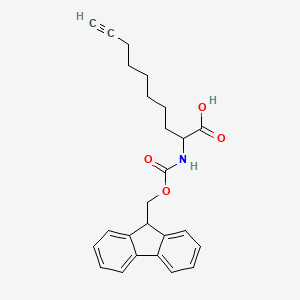


![1-(3-Methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089338.png)
